

Dyrk1A-IN-3 for Alzheimer's Disease Research: A Technical Guide

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Compound of Interest

Compound Name: Dyrk1A-IN-3

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This technical guide provides an in-depth overview of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) inhibitor, **Dyrk1A-IN-3**, a compound of significant interest in the field of Alzheimer's disease (AD) research. This document outlines the core mechanism of Dyrk1A in AD pathogenesis, presents key quantitative data for **Dyrk1A-IN-3**, and offers detailed experimental protocols for its characterization.

Introduction to Dyrk1A in Alzheimer's Disease

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) is a serine/threonine kinase that plays a pivotal role in the molecular pathology of Alzheimer's disease.^{[1][2][3][4]} The gene encoding Dyrk1A is located on chromosome 21, in a region critically associated with Down syndrome.^{[1][3][4]} Individuals with Down syndrome have a triplication of this chromosome and almost invariably develop early-onset Alzheimer's disease, suggesting a gene-dose-dependent role for Dyrk1A in AD pathogenesis.^[3]

Dyrk1A contributes to the two hallmark pathologies of Alzheimer's disease: the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and the accumulation of amyloid-beta (A β) plaques.^{[1][2][3]} The kinase directly phosphorylates tau at several serine and threonine residues, which primes it for further phosphorylation by other kinases like GSK-3 β , leading to tau aggregation and NFT formation.^[3] Furthermore, Dyrk1A phosphorylates the amyloid precursor protein (APP), promoting its amyloidogenic processing

and increasing the production of neurotoxic A β peptides.[2][3] This dual role in both tau and amyloid pathology makes Dyrk1A a compelling therapeutic target for Alzheimer's disease.[1][2]

Dyrk1A-IN-3 has emerged as a selective inhibitor of this kinase, offering a valuable tool for investigating the therapeutic potential of Dyrk1A modulation in Alzheimer's disease models.

Quantitative Data for Dyrk1A-IN-3

Dyrk1A-IN-3, also identified as compound 8b in its discovery publication, is a potent and selective inhibitor of Dyrk1A.[5][6] The following tables summarize the key quantitative data for this compound.

Parameter	Value	Assay Type	Reference
IC ₅₀	76 nM	TR-FRET-based ligand-binding displacement assay	[5][6]
K _i	Not Reported	Not Applicable	
Molecular Weight	429.48 g/mol	N/A	[5]
Formula	C ₂₂ H ₁₉ N ₇ O ₂	N/A	[5]

Table 1: Potency and Physicochemical Properties of **Dyrk1A-IN-3**

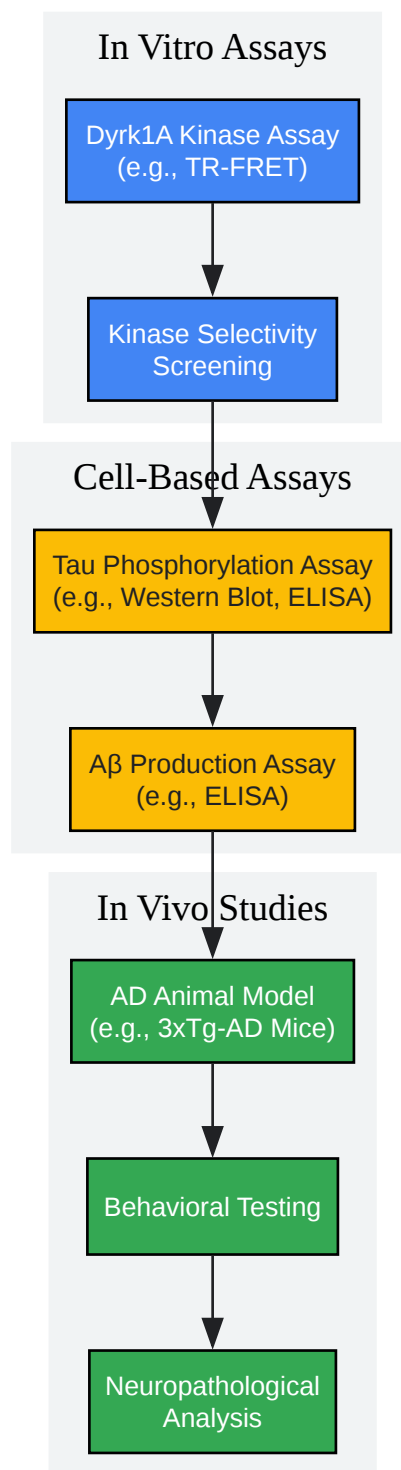
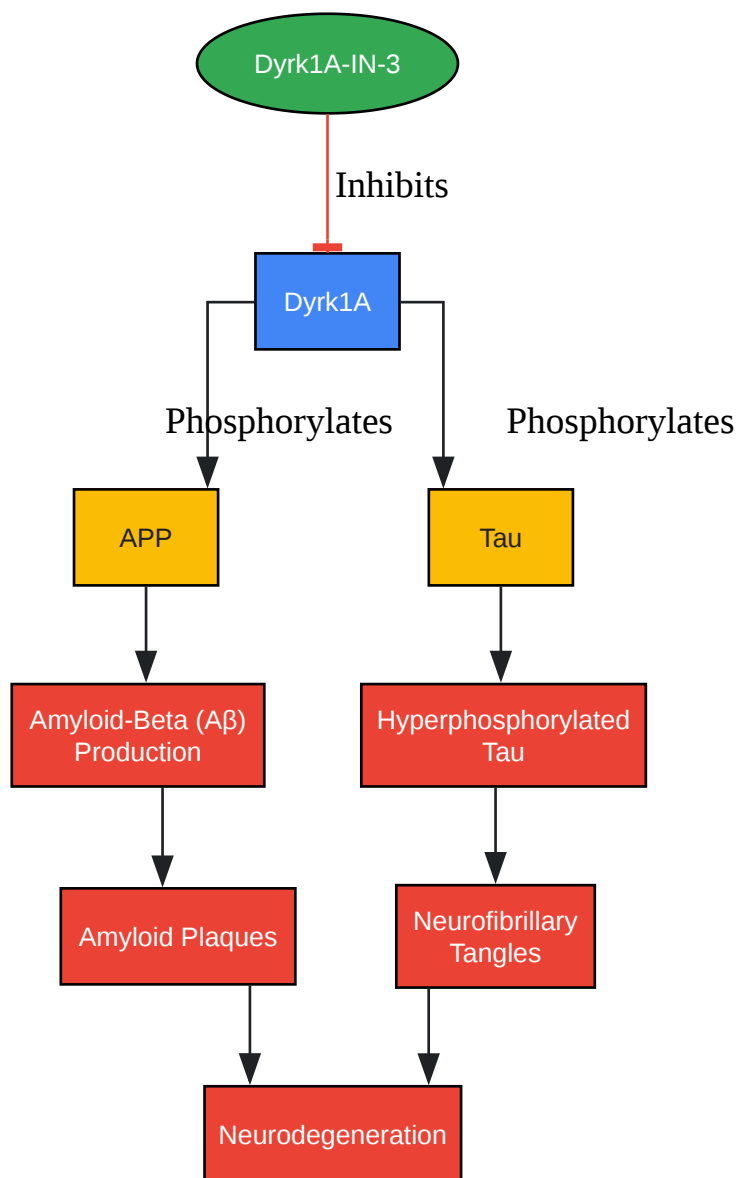
The selectivity of **Dyrk1A-IN-3** has been profiled against a panel of kinases, demonstrating good selectivity for Dyrk1A over other related kinases.

Kinase Target	% Inhibition at 1 μ M	Assay Type	Reference
Dyrk1A	65%	Competition Binding Assay	[6]
Dyrk1B	0%	Competition Binding Assay	[6]
Dyrk2	19%	Competition Binding Assay	[6]
CLK1	59%	Competition Binding Assay	[6]
CLK2	59%	Competition Binding Assay	[6]
CLK3	6%	Competition Binding Assay	[6]
CDK2	12%	Competition Binding Assay	[6]
GSK3 β	4%	Competition Binding Assay	[6]

Table 2: Kinase Selectivity Profile of **Dyrk1A-IN-3** (Compound 8b)

Signaling Pathways and Experimental Workflows

To visually represent the role of Dyrk1A in Alzheimer's disease and the workflow for evaluating inhibitors like **Dyrk1A-IN-3**, the following diagrams are provided.



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